

Spectroscopic Analysis of 5-Ethyl-3,3-dimethyloctane: A Technical Guide

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Compound of Interest

Compound Name: **5-Ethyl-3,3-dimethyloctane**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **5-Ethyl-3,3-dimethyloctane**, a saturated acyclic hydrocarbon with the molecular formula $C_{12}H_{26}$. Due to the absence of publicly available experimental spectra for this specific branched alkane, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided, along with visualizations to illustrate analytical workflows and the complementary nature of these techniques in structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Ethyl-3,3-dimethyloctane**. These predictions are derived from typical chemical shift ranges for alkanes, characteristic infrared absorption frequencies, and established fragmentation patterns in mass spectrometry.

Table 1: Predicted 1H NMR Spectroscopic Data for **5-Ethyl-3,3-dimethyloctane**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
-CH ₃ (C1, C8, ethyl C)	0.8 - 1.0	Triplet (t) / Triplet (t)	9H
-CH ₃ (gem-dimethyl)	0.8 - 1.0	Singlet (s)	6H
-CH ₂ - (C2, C4, C6, C7, ethyl C)	1.2 - 1.4	Multiplet (m)	10H
-CH- (C5)	1.4 - 1.7	Multiplet (m)	1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for **5-Ethyl-3,3-dimethyloctane**

Carbon	Predicted Chemical Shift (δ , ppm)
Primary (-CH ₃)	10 - 20
Secondary (-CH ₂ -)	20 - 40
Tertiary (-CH-)	30 - 50
Quaternary (-C-)	30 - 45

Table 3: Predicted IR Spectroscopic Data for **5-Ethyl-3,3-dimethyloctane**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Type
C-H	2850 - 3000	Stretch
C-H	1350 - 1480	Bend
C-C	800 - 1300	Stretch

Table 4: Predicted Mass Spectrometry Data for **5-Ethyl-3,3-dimethyloctane**

m/z	Interpretation
170	Molecular Ion (M^+)
141	$[M - C_2H_5]^+$
113	$[M - C_4H_9]^+$
85	$[M - C_6H_{13}]^+$
71	$[C_5H_{11}]^+$
57	$[C_4H_9]^+$ (likely base peak)
43	$[C_3H_7]^+$
29	$[C_2H_5]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR Spectroscopy of a Liquid Sample

- Sample Preparation:
 - Dissolve 5-25 mg of the liquid sample (**5-Ethyl-3,3-dimethyloctane**) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$).[\[1\]](#)
 - The solvent should be chosen based on the sample's solubility and should not have signals that overlap with the analyte's signals.[\[1\]](#)
 - Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[\[2\]](#)
 - Transfer the filtered solution into a clean, dry 5 mm NMR tube.[\[1\]](#)
 - Cap the NMR tube to prevent solvent evaporation.[\[2\]](#)

- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[1]
 - Shim the magnetic field to optimize its homogeneity and achieve high resolution.[1]
 - Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[1]
- Data Acquisition:
 - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[3]
 - Acquire the Free Induction Decay (FID) data.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the NMR spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
 - Perform baseline correction to obtain a flat baseline.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of a Liquid Sample

- Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or germanium) is clean.[4] If necessary, clean it with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.[5]
- Instrument Setup:
 - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.
 - Set the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution.[4]
- Data Acquisition:
 - Place a small drop of the liquid sample (**5-Ethyl-3,3-dimethyloctane**) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]
 - Acquire the IR spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - The resulting spectrum will show the infrared absorbance or transmittance of the sample as a function of wavenumber.
 - Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

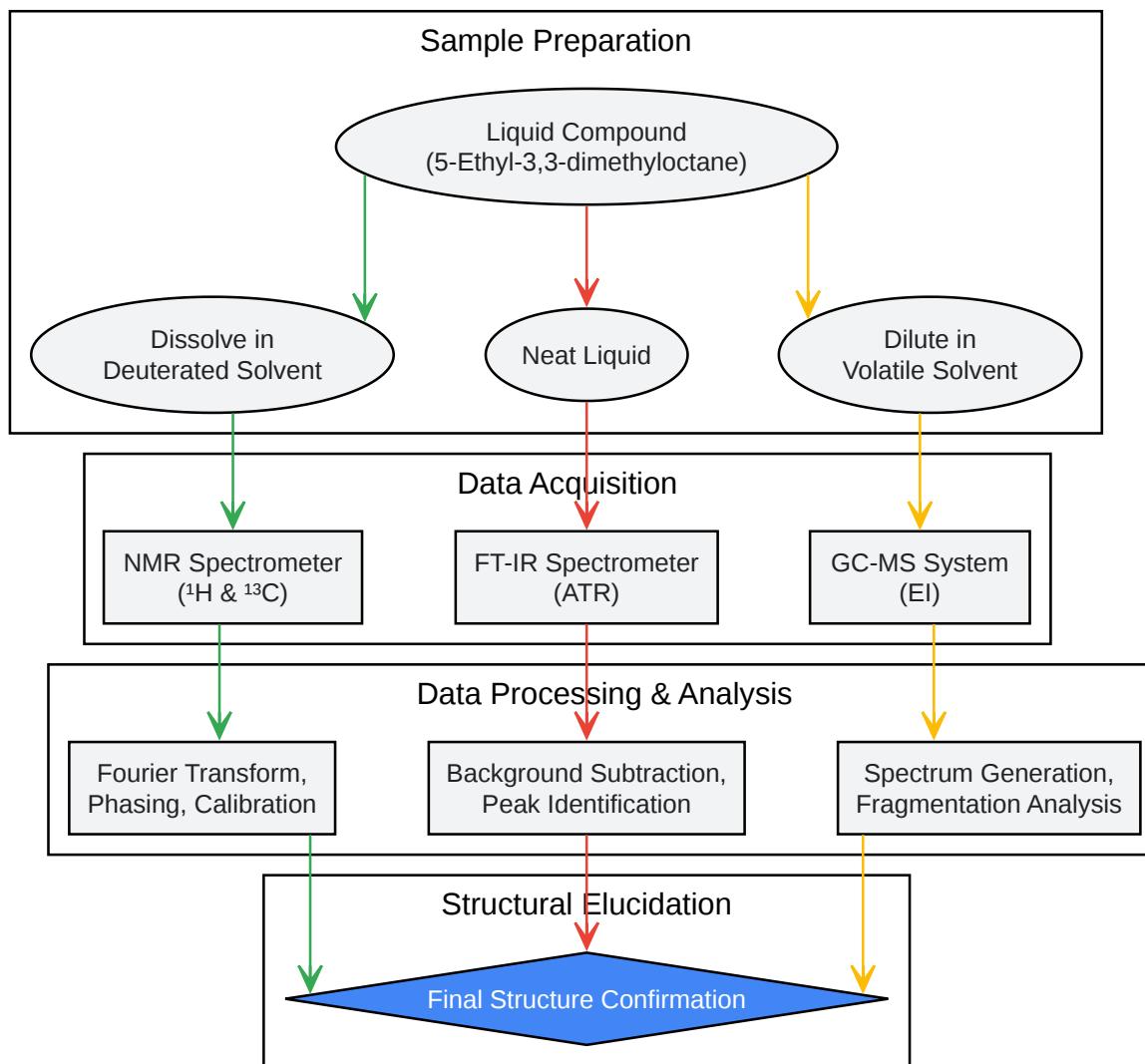
Electron Ionization (EI) Mass Spectrometry of a Liquid Alkane

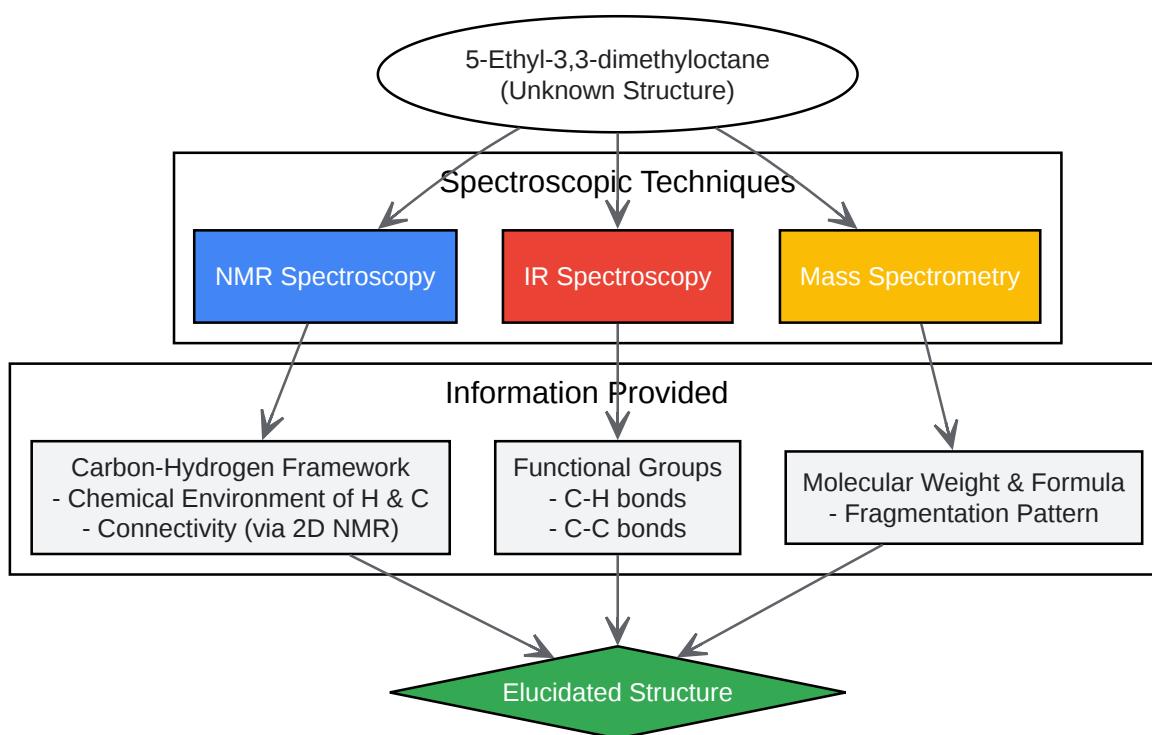
- Sample Introduction:
 - For a volatile liquid like **5-Ethyl-3,3-dimethyloctane**, a direct insertion probe or a gas chromatography (GC) inlet can be used.

- If using a GC inlet, a dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC. The GC separates the sample from the solvent and any impurities before it enters the mass spectrometer.
- Ionization:
 - In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[6]
 - This causes the molecule to lose an electron, forming a positively charged molecular ion (M^+).[7] The excess energy from electron impact often leads to the fragmentation of the molecular ion.[8]
- Mass Analysis:
 - The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
- Data Processing:
 - The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z .
 - The peak with the highest abundance is called the base peak and is assigned a relative intensity of 100%. The intensity of all other peaks is reported relative to the base peak.

Visualization of Analytical Processes

The following diagrams, created using the DOT language, illustrate the logical flow of spectroscopic analysis and the interplay between different techniques.





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